![molecular formula C25H33NO7 B10861043 [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B10861043.png)

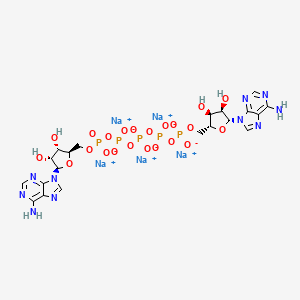

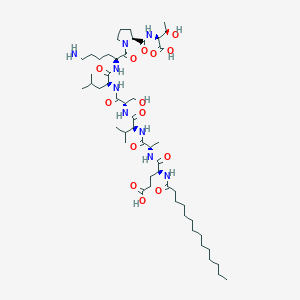

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

WBC100, auch bekannt als 14-D-Valin-TPL, ist ein potenter, selektiver und oral wirksamer Molekülkleber-Degrader, der das c-Myc-Protein angreift. Er wird hauptsächlich in der Forschung zu c-Myc-überproduzierenden Tumoren eingesetzt. Die Verbindung baut das c-Myc-Protein selektiv durch den ubiquitin E3-Ligase CHIP vermittelten 26S-Proteasomenweg ab, was zur Apoptose von Krebszellen führt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von WBC100 umfasst mehrere Schritte, darunter die Einarbeitung von 14-D-Valin in die Molekülstruktur. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung synthetisiert wird, um eine hohe Reinheit und Potenz zu erreichen .

Industrielle Produktionsverfahren: Die industrielle Produktion von WBC100 erfolgt unter strengen Bedingungen, um Konsistenz und Qualität zu gewährleisten. Die Verbindung wird in fester Form hergestellt und kann für Forschungszwecke in Dimethylsulfoxid (DMSO) rekonstituiert werden. Der Produktionsprozess umfasst strenge Qualitätskontrollmaßnahmen, um die Wirksamkeit und Sicherheit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: WBC100 unterliegt in erster Linie Abbaureaktionen, die auf das c-Myc-Protein abzielen. Es wirkt sich nicht signifikant auf andere Proteine wie XPB, Rpb1 und STAT3 aus .

Häufige Reagenzien und Bedingungen: Der Abbau von c-Myc durch WBC100 wird durch die ubiquitin E3-Ligase CHIP und den 26S-Proteasomenweg erleichtert. Die Verbindung ist in nanomolaren Konzentrationen wirksam, mit IC50-Werten von 61, 17 und 16 Nanomolar für c-Myc-überproduzierende Krebszellen .

Hauptsächlich gebildete Produkte: Das Hauptprodukt, das aus der Reaktion von WBC100 mit c-Myc gebildet wird, ist das abgebaute c-Myc-Protein, das zur Apoptose von Krebszellen führt .

Wissenschaftliche Forschungsanwendungen

WBC100 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird verwendet, um die Mechanismen des c-Myc-Abbaus und seine Auswirkungen auf Krebszellen zu untersuchen. Die Verbindung hat sich als wirksam bei der Regression mehrerer tödlicher c-Myc-überproduzierender Tumoren erwiesen, darunter akute myeloische Leukämie, Bauchspeicheldrüsenkrebs und Magenkrebs . Zusätzlich wird WBC100 in klinischen Studien auf seine potenzielle Verwendung bei der Behandlung von fortgeschrittenen soliden Tumoren untersucht .

Wirkmechanismus

WBC100 entfaltet seine Wirkung, indem es selektiv das c-Myc-Protein durch den ubiquitin E3-Ligase CHIP vermittelten 26S-Proteasomenweg abbaut. Die Verbindung bindet an die nuklearen Lokalisierungssignalsequenzen von c-Myc, was zu dessen Abbau und anschließender Apoptose von Krebszellen führt . Dieser Mechanismus unterscheidet sich von anderen c-Myc-Inhibitoren, was WBC100 zu einem einzigartigen und wertvollen Werkzeug in der Krebsforschung macht .

Wirkmechanismus

WBC100 exerts its effects by selectively degrading the c-Myc protein through the ubiquitin E3 ligase CHIP mediated 26S proteasome pathway. The compound binds to the nuclear localization signal regions of c-Myc, leading to its degradation and subsequent apoptosis of cancer cells . This mechanism is distinct from other c-Myc inhibitors, making WBC100 a unique and valuable tool in cancer research .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- COTI-2: Ein mutiertes p53-Reaktivierungsmittel, das auch das c-Myc-Protein in Brustkrebszellen abbaut .

- TAK-931: Ein oraler, CDC7-selektiver Inhibitor mit Antitumoraktivität .

- WZ-2-033: Ein neuer STAT3-Inhibitor, der Krebszellen, die c-Myc überproduzieren, effektiv abtötet .

Einzigartigkeit von WBC100: WBC100 ist einzigartig in seinem selektiven Abbau des c-Myc-Proteins durch den ubiquitin E3-Ligase CHIP vermittelten 26S-Proteasomenweg. Im Gegensatz zu anderen Verbindungen zielt WBC100 spezifisch auf die nuklearen Lokalisierungssignalsequenzen von c-Myc, was zu seinem effektiven Abbau und der Apoptose von Krebszellen führt. Diese Spezifität und Potenz machen WBC100 zu einer wertvollen Verbindung in der Krebsforschung .

Eigenschaften

Molekularformel |

C25H33NO7 |

|---|---|

Molekulargewicht |

459.5 g/mol |

IUPAC-Name |

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C25H33NO7/c1-10(2)16(26)20(28)30-21-23(11(3)4)17(32-23)18-25(33-18)22(5)7-6-12-13(9-29-19(12)27)14(22)8-15-24(21,25)31-15/h10-11,14-18,21H,6-9,26H2,1-5H3/t14-,15-,16+,17-,18-,21+,22-,23-,24+,25+/m0/s1 |

InChI-Schlüssel |

OWLJDBBFRJXPGM-VBIGTWTASA-N |

Isomerische SMILES |

CC(C)[C@H](C(=O)O[C@H]1[C@@]23[C@@H](O2)C[C@H]4C5=C(CC[C@@]4([C@]36[C@@H](O6)[C@H]7[C@@]1(O7)C(C)C)C)C(=O)OC5)N |

Kanonische SMILES |

CC(C)C(C(=O)OC1C23C(O2)CC4C5=C(CCC4(C36C(O6)C7C1(O7)C(C)C)C)C(=O)OC5)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B10861000.png)

![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid](/img/structure/B10861018.png)

![2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrochloride](/img/structure/B10861031.png)

![potassium;5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B10861049.png)

![2-Oxazolidinone, 3-[2-[[(1R)-1-[5-(4-fluoro-3-methylphenyl)-2-pyrimidinyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B10861056.png)